

# A Comparative Guide to PSMA-Targeted Therapies in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | PSMA-trillium |           |
| Cat. No.:            | B15610312     | Get Quote |

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer, owing to its significant overexpression on the surface of prostate cancer cells. This has led to the development of a diverse array of PSMA-targeted therapies, offering new hope for patients, particularly those with metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comparative overview of the performance of key PSMA-targeted therapeutic modalities, supported by data from clinical trials.

#### Radioligand Therapies: A New Standard of Care

PSMA-targeted radioligand therapy (RLT) has revolutionized the treatment landscape for mCRPC. This approach involves a small molecule that binds to PSMA, linked to a radioactive isotope that delivers targeted radiation to the cancer cells.

#### <sup>177</sup>Lu-PSMA-617 (Lutetium-177 vipivotide tetraxetan)

<sup>177</sup>Lu-PSMA-617 is the most extensively studied and widely approved PSMA-targeted RLT. Two landmark Phase 3 clinical trials, VISION and TheraP, have established its efficacy and safety.

The VISION trial demonstrated a significant improvement in both overall survival (OS) and radiographic progression-free survival (rPFS) in patients with PSMA-positive mCRPC who had progressed after prior androgen receptor pathway inhibitors and taxane-based chemotherapy. [1][2][3][4][5][6][7] Patients treated with <sup>177</sup>Lu-PSMA-617 plus standard of care (SOC) had a median OS of 15.3 months compared to 11.3 months for those receiving SOC alone.[3][4][6]



The median rPFS was 8.7 months in the <sup>177</sup>Lu-PSMA-617 group versus 3.4 months in the SOC group.[3][4][6]

The TheraP trial, a Phase 2 study, directly compared <sup>177</sup>Lu-PSMA-617 with cabazitaxel chemotherapy in men with mCRPC who had progressed after docetaxel.[8][9][10] The trial showed a significantly higher PSA response rate (a reduction of 50% or more) for <sup>177</sup>Lu-PSMA-617 (66%) compared to cabazitaxel (37%).[8][10][11] While the initial analysis showed improved progression-free survival, the final overall survival was similar between the two groups.[8][9][11] However, <sup>177</sup>Lu-PSMA-617 was associated with fewer grade 3-4 adverse events and better patient-reported outcomes.[8][10][11]

#### <sup>225</sup>Ac-PSMA-617 (Actinium-225-PSMA-617)

<sup>225</sup>Ac-PSMA-617 is an alpha-emitter RLT that is showing promise, particularly in patients who have failed beta-emitter therapies like <sup>177</sup>Lu-PSMA-617.[12][13] Alpha particles deliver higher energy over a shorter distance, potentially leading to more potent tumor cell killing.[14][15] Early evidence suggests that <sup>225</sup>Ac-PSMA-617 may induce higher response rates and offer a salvage treatment option.[12] However, it is also associated with a higher incidence of certain side effects, notably xerostomia (dry mouth).[12][16] A head-to-head comparison in the LUTACT trial is ongoing to directly compare the efficacy and safety of <sup>177</sup>Lu-PSMA-617 and <sup>225</sup>Ac-PSMA-617.[14][17]

#### **Emerging PSMA-Targeted Therapies**

Beyond radioligand therapies, other modalities targeting PSMA are in active clinical development.

#### **Antibody-Drug Conjugates (ADCs)**

PSMA-targeted ADCs consist of a monoclonal antibody that recognizes PSMA, linked to a potent cytotoxic agent. This approach aims to deliver the chemotherapy payload directly to the tumor cells, minimizing systemic toxicity.[18][19] Clinical trials of PSMA ADCs have demonstrated antitumor activity with manageable safety profiles.[18][19] For instance, the ADC ARX517 has shown promising early efficacy signals with a strong safety profile in a phase 1/2 trial in patients with mCRPC.[20]

#### **CAR T-Cell Therapy**



Chimeric Antigen Receptor (CAR) T-cell therapy involves genetically engineering a patient's own T-cells to express a receptor that recognizes PSMA. These modified T-cells are then infused back into the patient to seek out and destroy prostate cancer cells. Early phase trials of PSMA-targeted CAR T-cell therapies have shown evidence of biological activity, including PSA declines.[21][22] However, significant toxicities, such as cytokine release syndrome (CRS) and neurotoxicity, have been observed and represent a major challenge for this approach in solid tumors.[21][22][23]

#### **Bispecific Antibodies**

PSMA-targeted bispecific antibodies are designed to simultaneously bind to PSMA on cancer cells and to an activating receptor (like CD3) on T-cells. This dual binding brings the T-cells into close proximity with the tumor cells, facilitating their destruction. Several PSMAxCD3 bispecific antibodies are in clinical development and have shown promising anti-tumor activity.[24][25] However, similar to CAR T-cell therapy, managing CRS is a key consideration.[23][25]

#### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from clinical trials of various PSMA-targeted therapies.

Table 1: Efficacy of PSMA-Targeted Radioligand Therapies



| Therapy                        | Trial  | Compariso<br>n Arm  | Median<br>Overall<br>Survival<br>(OS)  | Median Radiograph ic Progressio n-Free Survival (rPFS) | PSA<br>Response<br>Rate (≥50%<br>decline) |
|--------------------------------|--------|---------------------|----------------------------------------|--------------------------------------------------------|-------------------------------------------|
| <sup>177</sup> Lu-PSMA-<br>617 | VISION | Standard of<br>Care | 15.3 months<br>vs 11.3<br>months[3][4] | 8.7 months<br>vs 3.4<br>months[3][4]                   | 46% vs 7%                                 |
| <sup>177</sup> Lu-PSMA-<br>617 | TheraP | Cabazitaxel         | 19.1 months vs 19.6 months (RMST)[8]   | HR 0.63[8]                                             | 66% vs 37%<br>[8][10][11]                 |

Table 2: Safety of 177Lu-PSMA-617 in Key Clinical Trials

| Trial       | Treatment Arm                       | Grade 3-4 Adverse<br>Events       | Key Adverse<br>Events (any grade)                        |
|-------------|-------------------------------------|-----------------------------------|----------------------------------------------------------|
| VISION      | <sup>177</sup> Lu-PSMA-617 +<br>SOC | 52.7%                             | Bone marrow suppression, xerostomia, nausea, vomiting[3] |
| TheraP      | <sup>177</sup> Lu-PSMA-617          | 33%[2][8][11]                     | Thrombocytopenia,<br>dry mouth, nausea                   |
| Cabazitaxel | 53%[2][8][11]                       | Neutropenia, diarrhea,<br>fatigue |                                                          |

Table 3: Preliminary Efficacy of Emerging PSMA-Targeted Therapies



| Therapy Type            | Agent (Trial)      | Key Efficacy Signal                                    |
|-------------------------|--------------------|--------------------------------------------------------|
| Antibody-Drug Conjugate | ARX517 (APEX-01)   | 52% of patients achieved PSA50 at higher doses[20]     |
| CAR T-Cell Therapy      | CART-PSMA-TGFβRDN  | >50% PSA decrease in 2/5 evaluable patients at D28[21] |
| Bispecific Antibody     | CC-1 (NCT04104607) | Up to 62% PSA reduction from baseline[25]              |

#### **Experimental Protocols**

Detailed experimental protocols are specific to each clinical trial. However, a general overview of the methodologies employed in the key trials is provided below.

#### VISION Trial (NCT03511664) Protocol Overview

- Study Design: International, prospective, open-label, randomized, phase 3 trial.
- Patient Population: Patients with PSMA-positive mCRPC who had progressed after at least one novel androgen axis drug and one or two taxane regimens.
- Intervention: <sup>177</sup>Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (SOC).
- Control Arm: Best standard of care alone.
- Primary Endpoints: Overall survival and radiographic progression-free survival.[1]
- PSMA Imaging: PSMA positivity was confirmed by <sup>68</sup>Ga-PSMA-11 PET/CT.

## TheraP Trial (ANZUP 1603, NCT03392428) Protocol Overview

- Study Design: Open-label, randomized, phase 2 trial.[9][10]
- Patient Population: Men with mCRPC progressing after docetaxel, with high PSMA expression on <sup>68</sup>Ga-PSMA-11 PET/CT and no discordant FDG-positive/PSMA-negative



disease.[8][9]

- Intervention: <sup>177</sup>Lu-PSMA-617 (starting at 8.5 GBq and decreasing to 6.0 GBq, every 6 weeks for up to 6 cycles).[8][9]
- Control Arm: Cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles).[8][9]
- Primary Endpoint: PSA response rate (≥50% reduction).[10]
- Secondary Endpoint: Overall survival.[8]

## **Visualizing PSMA-Targeted Therapy**

The following diagrams illustrate the mechanism of action and the therapeutic workflow of PSMA-targeted therapies.



Click to download full resolution via product page

Mechanism of PSMA-Targeted Therapy





Click to download full resolution via product page

Radioligand Therapy Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. novartis.com [novartis.com]
- 2. urologytimes.com [urologytimes.com]
- 3. urotoday.com [urotoday.com]
- 4. Advances in PSMA-Targeted Radionuclide Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PSMA-based Therapies and Novel Therapies in Advanced Prostate Cancer: The Now and the Future PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-Related Outcomes of [177Lu]Lu-PSMA Radioligand Therapy in Metastatic Castration-Resistant Prostate Cancer: A Retrospective Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. TheraP: 177Lu-PSMA-617 (LuPSMA) versus cabazitaxel in metastatic castration-resistant prostate cancer (mCRPC) progressing after docetaxel—Overall survival after median follow-up of 3 years (ANZUP 1603) UROONCO [uroonco.uroweb.org]
- 9. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [177Lu]Lu-PSMA-617 versus cabazitaxel in patients with metastatic castration-resistant prostate cancer (TheraP): a randomised, open-label, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. bookingmedtravel.com [bookingmedtravel.com]
- 13. Frontiers | Current status of PSMA-targeted imaging and therapy [frontiersin.org]
- 14. 177Lu-PSMA-617 vs 225Ac-PSMA-617 for Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]



- 16. mdpi.com [mdpi.com]
- 17. Facebook [cancer.gov]
- 18. mdpi.com [mdpi.com]
- 19. Prostate-Specific Membrane Antigen-Targeted Antibody-Drug Conjugates: A Promising Approach for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. urologytimes.com [urologytimes.com]
- 21. ascopubs.org [ascopubs.org]
- 22. PSMA-targeting TGFβ-insensitive Armored CAR T-cells in Metastatic Castration Resistant Prostate Cancer: a Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urotoday.com [urotoday.com]
- 24. mdpi.com [mdpi.com]
- 25. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Guide to PSMA-Targeted Therapies in Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610312#cross-study-comparison-of-psma-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com